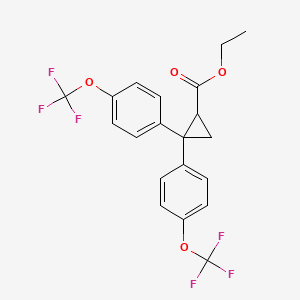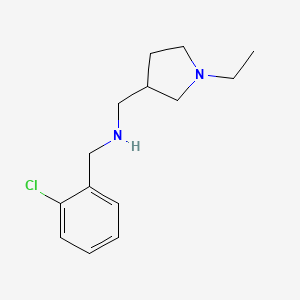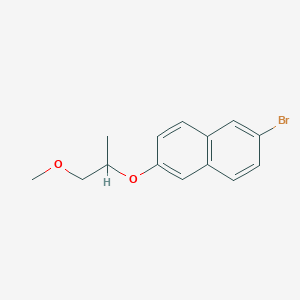
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of Trifluoromethoxy Groups: The trifluoromethoxy groups can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-bis(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
Ethyl 2,2-bis(4-(methoxy)phenyl)cyclopropane-1-carboxylate: Contains methoxy groups instead of trifluoromethoxy groups.
Uniqueness
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties
Propriétés
Formule moléculaire |
C20H16F6O4 |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
ethyl 2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H16F6O4/c1-2-28-17(27)16-11-18(16,12-3-7-14(8-4-12)29-19(21,22)23)13-5-9-15(10-6-13)30-20(24,25)26/h3-10,16H,2,11H2,1H3 |
Clé InChI |
CBQHUKAKBMDLBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)

![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)



![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
